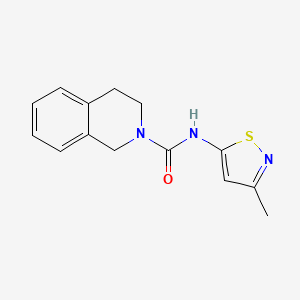
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)-2-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)-2-methylfuran-3-carboxamide, also known as Isothiocarbamate Compound 1 (ICM-1), is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. ICM-1 has been synthesized using a multi-step process, and its structure has been characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
ICM-1 has shown potential as a therapeutic agent in various scientific research applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. ICM-1 has also been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. Additionally, ICM-1 has been found to possess antimicrobial properties, which make it a candidate for the treatment of bacterial and fungal infections.
Mécanisme D'action
The exact mechanism of action of ICM-1 is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response, cancer cell growth, and microbial infection. Further research is needed to fully elucidate the mechanism of action of ICM-1.
Biochemical and Physiological Effects:
ICM-1 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in immune cells. This suggests that ICM-1 may be effective in reducing inflammation in the body. ICM-1 has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties. Additionally, ICM-1 has been found to inhibit the growth of various bacterial and fungal strains, suggesting that it may have potential as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
ICM-1 has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in various scientific research applications, making it a potentially valuable therapeutic agent. Another advantage is that it has been synthesized using a multi-step process, which allows for easy modification of its structure to improve its properties. However, one limitation is that the exact mechanism of action of ICM-1 is not yet fully understood, which may hinder its development as a therapeutic agent. Additionally, further research is needed to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for ICM-1 research. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to investigate its safety and efficacy in vivo, which will be necessary for its development as a therapeutic agent. Additionally, further modifications of its structure may lead to the development of more potent and selective compounds. Overall, ICM-1 has shown promising results in various scientific research applications and has the potential to be a valuable therapeutic agent in the future.
Méthodes De Synthèse
ICM-1 has been synthesized using a multi-step process that involves the condensation of 4-methylthio-2-nitrobenzoic acid with 3,4-dihydro-1H-isothiochromene-1-carboxaldehyde, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-methylfuran-3-carboxylic acid chloride to yield ICM-1. The structure of ICM-1 has been confirmed using various spectroscopic techniques, including NMR and mass spectrometry.
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-11-13(6-8-19-11)16(18)17-10-15-14-5-3-2-4-12(14)7-9-20-15/h2-6,8,15H,7,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZOBAWPVFCKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2C3=CC=CC=C3CCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone](/img/structure/B7584543.png)
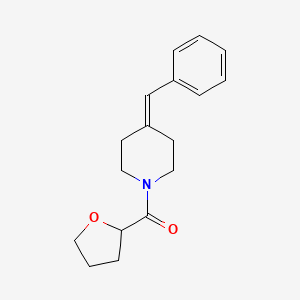

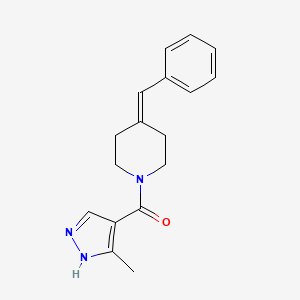

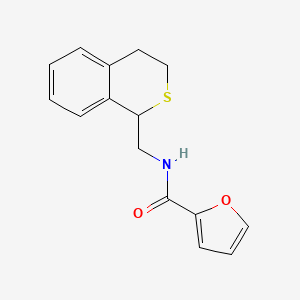
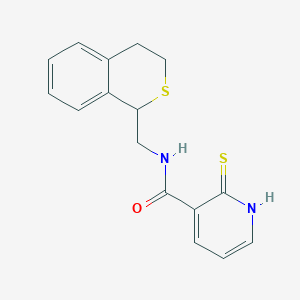



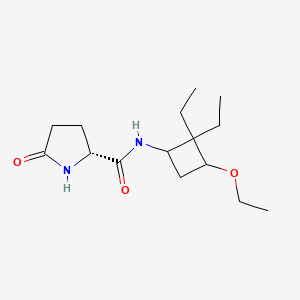
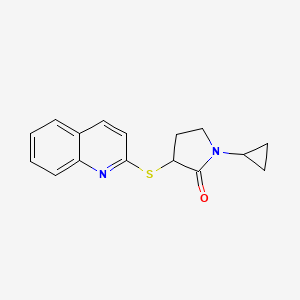
![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
